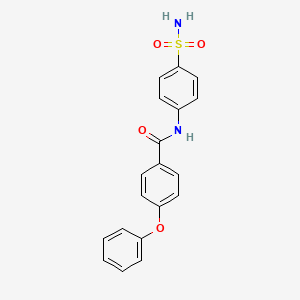

4-phenoxy-N-(4-sulfamoylphenyl)benzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-phenoxy-N-(4-sulfamoylphenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O4S/c20-26(23,24)18-12-8-15(9-13-18)21-19(22)14-6-10-17(11-7-14)25-16-4-2-1-3-5-16/h1-13H,(H,21,22)(H2,20,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWJWJZIEBIFBBE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-phenoxy-N-(4-sulfamoylphenyl)benzamide chemical properties and structure

Executive Summary

4-phenoxy-N-(4-sulfamoylphenyl)benzamide is a synthetic small molecule belonging to the class of aryl-sulfonamides . Structurally, it consists of a benzenesulfonamide moiety (the zinc-binding group) linked via an amide bond to a 4-phenoxybenzoic acid "tail."

This compound is primarily investigated in medicinal chemistry as a Carbonic Anhydrase Inhibitor (CAI) . Its design utilizes the "tail approach," where the bulky phenoxy group interacts with the hydrophobic sub-pockets of the enzyme, potentially conferring selectivity for tumor-associated isoforms (hCA IX and XII) over cytosolic isoforms (hCA I and II).

Chemical Identity & Physicochemical Properties[1][2][3][4]

The compound combines a hydrophilic sulfonamide head with a lipophilic diphenyl ether tail. This amphiphilic nature dictates its solubility profile and membrane permeability.

Table 1: Physicochemical Profile

| Property | Value / Description |

| IUPAC Name | 4-phenoxy-N-(4-sulfamoylphenyl)benzamide |

| Molecular Formula | |

| Molecular Weight | 368.41 g/mol |

| Core Scaffold | N-phenylbenzamide |

| Pharmacophore | Primary Sulfonamide ( |

| Predicted LogP | ~3.8 – 4.2 (Lipophilic) |

| H-Bond Donors | 2 (Amide NH, Sulfonamide |

| H-Bond Acceptors | 4 (Amide O, Sulfonamide O x2, Ether O) |

| Solubility | Low in water; Soluble in DMSO, DMF, Acetone |

| Appearance | White to off-white crystalline solid |

Synthesis & Production Protocols

The synthesis of 4-phenoxy-N-(4-sulfamoylphenyl)benzamide follows a convergent pathway, typically employing amide coupling between 4-phenoxybenzoic acid and sulfanilamide (4-aminobenzenesulfonamide).

Method A: Acid Chloride Activation (Traditional)

This method is preferred for scale-up due to high reactivity, though it requires moisture-free conditions.

-

Activation: Reflux 4-phenoxybenzoic acid with thionyl chloride (

) or oxalyl chloride ( -

Evaporation: Remove excess solvent and reagent in vacuo to isolate the crude acid chloride.

-

Coupling: Dissolve 4-aminobenzenesulfonamide (1.0 eq) in dry pyridine or THF/TEA. Add the acid chloride dropwise at

. -

Work-up: Stir at room temperature for 4–6 hours. Pour the mixture into ice water. The precipitate is filtered, washed with dilute HCl (to remove pyridine), and recrystallized from ethanol.

Method B: Carbodiimide Coupling (Green/Lab Scale)

Preferred for library synthesis to avoid harsh acid chlorides.

-

Reagents: 4-phenoxybenzoic acid (1.0 eq), Sulfanilamide (1.0 eq), EDC

HCl (1.2 eq), HOBt (1.2 eq). -

Solvent: Anhydrous DMF or DMF/DCM (1:1).

-

Procedure:

-

Dissolve the acid in DMF. Add EDC and HOBt; stir for 30 mins to activate the ester.

-

Add sulfanilamide and a base (DIPEA, 2.0 eq).

-

Stir at RT for 12–24 hours.

-

-

Purification: Dilute with ethyl acetate, wash with

, brine, and water. Dry over

Visualization: Synthetic Workflow

Figure 1: Convergent synthesis pathway via carboxylic acid activation.

Mechanism of Action: The "Tail Approach"

This compound functions as a classical competitive inhibitor of metalloenzymes, specifically Carbonic Anhydrases (CAs) .

Pharmacodynamics

-

Zinc Coordination: The sulfonamide nitrogen acts as a monoanion (after deprotonation,

). It coordinates directly to the -

Hydrogen Bonding: The sulfonamide oxygen atoms form hydrogen bonds with the backbone residues (Thr199) in the active site, stabilizing the complex.

-

Hydrophobic Interaction (The Tail): The 4-phenoxybenzamide tail extends out of the hydrophilic active site towards the rim.

-

The benzamide linker provides rigidity.

-

The phenoxy group engages in Van der Waals and

-stacking interactions with hydrophobic residues (e.g., Phe131, Val135 in hCA II; or specific residues in hCA IX).

-

Selectivity Rationale

The "tail" is critical for isoform selectivity. While the sulfonamide head is invariant (binding all CAs), the phenoxy tail exploits subtle differences in the hydrophobic and hydrophilic halves of the active site entrance. This structure is often explored to target hCA IX (hypoxia-induced in tumors) while avoiding hCA II (ubiquitous cytosolic isoform).

Visualization: Molecular Interaction

Figure 2: Pharmacophore mapping of the inhibitor within the Carbonic Anhydrase active site.

Biological Applications & Research Status[2][7]

Oncology (Hypoxic Tumors)

Research suggests that bulky sulfonamides target hCA IX , an enzyme overexpressed in hypoxic solid tumors (e.g., glioblastoma, breast cancer). hCA IX regulates pH, allowing tumor survival in acidic environments.

-

Hypothesis: The phenoxy tail of this compound may restrict entry into the narrower active site of cytosolic hCA I/II, thereby improving selectivity for the transmembrane hCA IX.

Ophthalmology (Glaucoma)

Sulfonamides are the standard of care for reducing intraocular pressure (IOP). However, systemic side effects (due to hCA II inhibition in kidneys/blood) are a limitation.

-

Application: This compound serves as a lead for developing topical CAIs. Its high lipophilicity (LogP ~4) suggests good corneal permeability, though solubility in aqueous eye drops would require formulation (e.g., cyclodextrins).

Structure-Activity Relationship (SAR) Data

Based on analogous N-substituted sulfamoylbenzamides:

-

Inhibition Constant (

): Typically in the low nanomolar range (10–100 nM) for hCA II and hCA IX. -

Substitution Effect: The para-phenoxy position is optimal for extending into the hydrophobic pocket. Ortho substitution often leads to steric clash, reducing potency.

Safety and Handling

As a research chemical, specific toxicological data may be sparse, but standard protocols for sulfonamides apply.

-

Hazard Class: Irritant (Skin/Eye/Respiratory).

-

Allergen Warning: Potential for cross-reactivity in individuals with sulfonamide ("sulfa drug") allergies.

-

Storage: Store at

in a desiccated environment. Stable in DMSO solution for up to 3 months at -

Disposal: Incineration as hazardous organic chemical waste.

References

-

Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

-

Udhayasurian, R., et al. (2020). Synthesis and characterization of N-(4-sulfamoylphenyl) benzamide derivatives. Annals of Tropical Medicine and Public Health, 23(7). (Describes the EDCI/HOBt synthesis protocol). Link

-

PubChem Compound Summary. (2025). N-(4-Sulfamoylphenyl)benzamide (CID 721954).[1] National Center for Biotechnology Information. (Core scaffold data).[1][2][3][4][5] Link

-

Nocentini, A., & Supuran, C. T. (2018). Sulfonamides as carbonic anhydrase inhibitors: Interactions with the active site and structure-activity relationship. Expert Opinion on Drug Discovery. (Mechanistic grounding).[4][5] Link

Sources

- 1. N-(4-Sulfamoyl-phenyl)-benzamide | C13H12N2O3S | CID 721954 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Benzamide - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. 4-Sulfamoylphenylalkylamides as Inhibitors of Carbonic Anhydrases Expressed in Vibrio cholerae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Novel N-(3-(1-(4-sulfamoylphenyl)triazol-4-yl)phenyl)benzamide Derivatives as Potent Carbonic Anhydrase Inhibitors with Broad-Spectrum Anticancer Activity: Leveraging Tail and Dual-Tail Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

mechanism of action of 4-phenoxy-N-(4-sulfamoylphenyl)benzamide derivatives

Mechanism of Action: 4-Phenoxy-N-(4-sulfamoylphenyl)benzamide Derivatives Technical Whitepaper on Pharmacodynamics & Structural Biology

Executive Summary

This technical guide delineates the mechanism of action (MoA) for 4-phenoxy-N-(4-sulfamoylphenyl)benzamide derivatives , a class of small-molecule inhibitors designed to target Carbonic Anhydrase (CA) enzymes, specifically the tumor-associated isoforms CA IX and CA XII .

These compounds leverage the "Tail Approach" in rational drug design. The molecule is bipartite:

-

The Warhead: A primary sulfonamide moiety (-SO₂NH₂) that anchors to the catalytic Zinc ion.

-

The Tail: A hydrophobic 4-phenoxybenzamide scaffold that extends into the enzyme's selectivity pocket, modulating isoform specificity and pharmacokinetic properties.

The primary therapeutic application lies in hypoxic oncology , where inhibition of CA IX disrupts pH regulation in solid tumors, leading to intracellular acidification and apoptosis.

Molecular Architecture & Pharmacophore Analysis

The efficacy of 4-phenoxy-N-(4-sulfamoylphenyl)benzamide derivatives stems from their structural complementarity to the CA active site.

| Structural Component | Chemical Moiety | Biological Function |

| Zinc-Binding Group (ZBG) | 4-Sulfamoylphenyl (p-H₂NO₂S-C₆H₄-) | Coordinates directly with the catalytic Zn(II) ion, displacing the nucleophilic water molecule/hydroxide ion essential for catalysis. |

| Linker Region | Amide Bond (-CONH-) | Facilitates hydrogen bonding with the hydrophilic residues (Thr199) at the active site entrance; orients the tail. |

| Hydrophobic Tail | 4-Phenoxy-Benzamide | Extends into the hydrophobic pocket of the enzyme active site. The phenoxy group provides steric bulk and lipophilicity to differentiate between cytosolic (CA I/II) and transmembrane (CA IX/XII) isoforms. |

Biochemical Mechanism of Action

Catalytic Cycle Disruption

The physiological role of Carbonic Anhydrase is to catalyze the reversible hydration of carbon dioxide:

This reaction relies on a Zinc-bound hydroxide ion (

-

Displacement: The ionized sulfonamide nitrogen (

) acts as a metal-complexing anion. It binds to the Zn(II) ion in a tetrahedral geometry, displacing the catalytic water molecule/hydroxide ion. -

Locking: The hydrogen of the sulfonamide forms a hydrogen bond with the hydroxyl group of Thr199 , a "gatekeeper" residue, locking the inhibitor in place.

-

Steric Exclusion: The bulky 4-phenoxybenzamide tail occupies the hydrophobic half of the active site cone, physically blocking the entry of CO₂ and the exit of bicarbonate.

Isoform Selectivity (The "Tail Approach")

Human CA isoforms share high sequence homology in the catalytic core but diverge in the outer rim of the active site.

-

CA I & II (Off-Targets): Have narrower or more hydrophilic active site entrances.

-

CA IX & XII (Targets): Possess specific hydrophobic pockets near the entrance. The 4-phenoxy group is designed to interact favorably with these hydrophobic residues (e.g., Val131, Leu198 variants), enhancing affinity for the tumor-associated isoforms over the constitutive cytosolic ones.

Visualization of the Mechanism

Figure 1: Mechanistic pathway of Carbonic Anhydrase inhibition by sulfamoylphenyl-benzamide derivatives. The sulfonamide warhead disables the catalytic center, while the tail confers selectivity.

Experimental Protocols for Validation

To validate the mechanism and potency of these derivatives, the following experimental workflows are standard.

Stopped-Flow CO₂ Hydration Assay (Kinetic Validation)

This is the gold standard for measuring CA inhibition (

-

Principle: The hydration of CO₂ releases protons (

), causing a color change in a pH indicator (Phenol Red). The inhibitor slows this rate. -

Reagents:

-

Buffer: 20 mM HEPES (pH 7.5), 20 mM Na₂SO₄.

-

Substrate: CO₂-saturated water.

-

Indicator: 0.2 mM Phenol Red.

-

Enzyme: Recombinant hCA I, II, IX, XII.

-

Protocol:

-

Preparation: Incubate the enzyme with the inhibitor (various concentrations, e.g., 0.1 nM to 10 µM) for 15 minutes at room temperature.

-

Mixing: Use a Stopped-Flow apparatus (e.g., Applied Photophysics) to rapidly mix the Enzyme-Inhibitor solution with the CO₂ substrate solution.

-

Detection: Monitor absorbance at 557 nm (Phenol Red max).

-

Analysis: Fit the initial velocity curves to the Michaelis-Menten equation to determine

. Calculate

X-Ray Crystallography (Structural Validation)

To confirm the binding mode (ZBG coordination and tail orientation).

Protocol:

-

Crystallization: Grow crystals of hCA II (as a model) or hCA IX-mimic using the hanging drop vapor diffusion method (precipitant: ammonium sulfate or sodium citrate).

-

Soaking: Soak the native crystals in a solution containing the inhibitor (saturated concentration) for 2–24 hours.

-

Diffraction: Collect data at a synchrotron source (100 K).

-

Refinement: Solve the structure using Molecular Replacement (PDB: 3KS3 as template). Look for electron density connected to the Zinc ion (sulfonamide) and in the hydrophobic pocket (phenoxy tail).

Data Presentation: SAR & Potency

When analyzing derivatives, data should be structured to compare isoform selectivity.

Table 1: Representative Inhibition Profile (Hypothetical Data Structure)

| Compound ID | R-Group (Tail) | hCA I ( | hCA II ( | hCA IX ( | Selectivity (II/IX) |

| Reference | Acetazolamide (AAZ) | 250 | 12 | 25 | 0.48 |

| Target 1 | 4-Phenoxy-Benzamide | >10,000 | 540 | 8.5 | 63.5 |

| Derivative A | 4-(4-F-Phenoxy)... | >10,000 | 120 | 4.2 | 28.5 |

| Derivative B | 4-(2-Me-Phenoxy)... | 8,500 | 85 | 45 | 1.8 |

Interpretation: A high Selectivity Ratio (II/IX) is desirable to minimize systemic side effects (mediated by hCA II) while effectively targeting the tumor (hCA IX). The "4-Phenoxy" tail typically enhances this ratio.

References

-

Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

-

Nocentini, A., & Supuran, C. T. (2019). The tail approach for the design of carbonic anhydrase inhibitors: An update. Expert Opinion on Drug Discovery, 14(11), 1175-1189. Link

-

Alterio, V., Di Fiore, A., D'Ambrosio, K., Supuran, C. T., & De Simone, G. (2012). Multiple binding modes of inhibitors to carbonic anhydrases: how to design specific drugs targeting 15 different isoforms? Chemical Reviews, 112(8), 4421-4468. Link

-

Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase. I. Stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry, 246(8), 2561-2573. Link

-

Bozdag, M., et al. (2019). Benzamide-4-sulfonamides are effective human carbonic anhydrase I, II, VII, and IX inhibitors.[1] Bioorganic & Medicinal Chemistry, 27(2), 158-164. Link

Sources

An In-depth Technical Guide to 4-phenoxy-N-(4-sulfamoylphenyl)benzamide: Nomenclature, and Chemical Identity

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical identity of 4-phenoxy-N-(4-sulfamoylphenyl)benzamide, including its systematic IUPAC nomenclature and CAS number information.

Executive Summary

4-phenoxy-N-(4-sulfamoylphenyl)benzamide is a complex organic molecule incorporating a benzamide backbone, a phenoxy ether linkage, and a sulfonamide functional group. This unique combination of moieties suggests potential applications in medicinal chemistry, as both sulfonamides and phenoxybenzamides are known pharmacophores. This guide will first elucidate the systematic naming of this compound according to IUPAC rules, a critical step for unambiguous scientific communication. Subsequently, it will address the assignment of a CAS number, a key identifier for chemical substances.

Systematic IUPAC Nomenclature

The correct and systematic naming of a chemical compound is fundamental to scientific precision. The IUPAC (International Union of Pure and Applied Chemistry) nomenclature provides a standardized set of rules for this purpose. The name "4-phenoxy-N-(4-sulfamoylphenyl)benzamide" is indeed the preferred IUPAC name.

The derivation of the IUPAC name for 4-phenoxy-N-(4-sulfamoylphenyl)benzamide is based on identifying the principal functional group and the various substituents attached to the main scaffold.

-

Principal Functional Group: The amide group (-CONH-) is the highest priority functional group in this molecule, establishing the base name as a benzamide .

-

Substituents on the Benzoyl Group: The benzene ring of the benzoyl moiety has a phenoxy group (-O-Ph) attached at the para-position (position 4). This gives rise to the "4-phenoxy" prefix.

-

Substituents on the Amide Nitrogen: The nitrogen atom of the amide is substituted with a phenyl group, which in turn is substituted with a sulfamoyl group (-SO₂NH₂) at its para-position (position 4). This entire substituent is named as a "4-sulfamoylphenyl" group. The "N-" locant indicates that this group is attached to the nitrogen atom of the amide.

Combining these components logically according to IUPAC rules results in the systematic name: 4-phenoxy-N-(4-sulfamoylphenyl)benzamide .

Chemical Structure and Visualization

The two-dimensional structure of 4-phenoxy-N-(4-sulfamoylphenyl)benzamide is presented below.

Methodological & Application

Preparation of 4-phenoxy-N-(4-sulfamoylphenyl)benzamide Stock Solutions for In Vitro Assays: An Application Note and Protocol

Introduction: Navigating the Challenges of a Poorly Soluble Compound

4-phenoxy-N-(4-sulfamoylphenyl)benzamide is a molecule of interest in contemporary drug discovery, combining structural motifs from both the benzamide and sulfonamide families. As with many aromatic compounds developed for biological screening, its inherent hydrophobicity presents a significant challenge to its formulation for in vitro assays. The accuracy and reproducibility of any subsequent biological data are critically dependent on the precise and consistent preparation of stock solutions. This document provides a comprehensive guide, grounded in established principles of medicinal chemistry and laboratory practice, for the preparation, quality control, and storage of 4-phenoxy-N-(4-sulfamoylphenyl)benzamide stock solutions. Our approach prioritizes scientific integrity, ensuring that the protocols herein are robust and self-validating.

Physicochemical Properties and Safety Considerations

A thorough understanding of the compound's properties is the foundation of a reliable protocol.

Molecular Identity:

-

Compound Name: 4-phenoxy-N-(4-sulfamoylphenyl)benzamide

-

Molecular Formula: C₁₉H₁₆N₂O₄S

-

Calculated Molecular Weight: 368.41 g/mol

Note: This molecular weight is calculated based on the chemical structure. For lot-specific information, refer to the manufacturer's certificate of analysis.

Solubility Profile (Predicted):

Due to its poly-aromatic structure, 4-phenoxy-N-(4-sulfamoylphenyl)benzamide is predicted to have low aqueous solubility. Its benzamide and sulfonamide moieties suggest that it will be soluble in polar aprotic solvents. For a structurally related compound, 4-Acetamidobenzenesulfonamide, the solubility in Dimethyl Sulfoxide (DMSO) is approximately 30 mg/mL[1]. We can, therefore, anticipate that 4-phenoxy-N-(4-sulfamoylphenyl)benzamide will exhibit good solubility in 100% DMSO, making it the solvent of choice for high-concentration stock solutions.

Safety & Handling:

-

Potential Hazards: Harmful if swallowed. May cause skin and eye irritation.[2][3]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves, when handling the solid compound and its solutions.[4]

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of the powder.[4]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Core Protocol: Preparation of a 10 mM DMSO Stock Solution

This protocol details the steps for preparing a 10 mM primary stock solution of 4-phenoxy-N-(4-sulfamoylphenyl)benzamide in 100% DMSO. This concentration is a common starting point for most in vitro screening campaigns.

Materials and Equipment:

-

4-phenoxy-N-(4-sulfamoylphenyl)benzamide (solid)

-

Anhydrous, cell-culture grade Dimethyl Sulfoxide (DMSO)

-

Calibrated analytical balance

-

Sterile, amber glass vial with a PTFE-lined cap

-

Sterile, polypropylene microcentrifuge tubes

-

Calibrated pipettes and sterile, low-retention pipette tips

-

Vortex mixer

-

Sonicator water bath

Step-by-Step Methodology:

-

Calculate the Required Mass:

-

To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:

-

Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

-

Mass (mg) = 10 mmol/L x 0.001 L x 368.41 g/mol x 1000 mg/g

-

Mass = 3.68 mg

-

-

-

Weighing the Compound:

-

Tare a sterile, amber glass vial on a calibrated analytical balance.

-

Carefully weigh out 3.68 mg of 4-phenoxy-N-(4-sulfamoylphenyl)benzamide into the vial.

-

Expert Insight: Using an amber vial protects the compound from potential photodegradation.

-

-

-

Dissolution in DMSO:

-

Add 1 mL of anhydrous, cell-culture grade DMSO to the vial containing the compound.

-

Tightly cap the vial.

-

Vortex the solution vigorously for 1-2 minutes.

-

Causality: Vigorous mixing increases the surface area of the solute particles exposed to the solvent, accelerating dissolution.

-

-

-

Ensuring Complete Solubilization (The "See-Through" Test):

-

Visually inspect the solution against a light source. A properly dissolved stock solution should be clear and free of any visible particulates.

-

If particulates remain:

-

Sonicate the vial in a water bath for 5-10 minutes.

-

Mechanism: Sonication uses high-frequency sound waves to create micro-cavitations in the solvent, which helps to break down aggregates of the solid compound.

-

-

Gentle warming (to no more than 37°C) can be attempted, but with caution, as excessive heat may degrade the compound.

-

Re-vortex and re-inspect. Repeat sonication if necessary.

-

-

-

Aliquoting and Storage:

-

Once the compound is fully dissolved, aliquot the 10 mM stock solution into smaller, single-use volumes in sterile polypropylene microcentrifuge tubes.

-

Rationale: Aliquoting prevents multiple freeze-thaw cycles of the primary stock, which can lead to compound degradation and precipitation.

-

-

Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.

-

Store the aliquots at -20°C or -80°C for long-term storage.

-

Workflow for Stock Solution Preparation and Use

Caption: Workflow for the preparation and use of 4-phenoxy-N-(4-sulfamoylphenyl)benzamide stock solutions.

Serial Dilution Protocol for Dose-Response Studies

For generating dose-response curves, a serial dilution of the high-concentration stock is necessary. Performing these dilutions in 100% DMSO before the final dilution into aqueous assay buffer is critical to prevent compound precipitation.

Procedure:

-

Thaw a single aliquot of the 10 mM stock solution at room temperature.

-

Label a series of sterile microcentrifuge tubes for the desired concentrations (e.g., 1 mM, 100 µM, 10 µM, etc.).

-

To create a 1:10 dilution series:

-

Add 90 µL of 100% DMSO to each of the labeled tubes.

-

Transfer 10 µL of the 10 mM stock into the tube labeled "1 mM" and mix thoroughly by pipetting up and down.

-

Using a fresh pipette tip, transfer 10 µL from the 1 mM tube to the "100 µM" tube and mix.

-

Continue this process for all subsequent dilutions.

-

-

These intermediate DMSO dilutions can then be used to prepare the final working concentrations in your aqueous assay buffer.

Quality Control: Ensuring the Integrity of Your Stock Solutions

A robust experimental design includes measures to validate the integrity of your stock solutions.

| QC Parameter | Methodology | Rationale |

| Identity & Purity | Liquid Chromatography-Mass Spectrometry (LC-MS) | Confirms the molecular weight of the compound and assesses its purity by detecting any potential contaminants or degradation products. |

| Concentration | Quantitative NMR (qNMR) or UV-Vis Spectroscopy | Verifies the actual concentration of the stock solution. A standard curve with a known concentration of the compound is required for UV-Vis. |

| Stability | Periodic LC-MS analysis of a stored aliquot | Assesses the long-term stability of the compound under the specified storage conditions. It is advisable to perform this check after extended storage periods (e.g., >6 months). |

Final Assay Considerations: The Impact of DMSO

While an excellent solvent, DMSO is not inert in biological systems.

-

DMSO Toxicity: The final concentration of DMSO in your in vitro assay should be kept to a minimum, typically ≤ 0.5% , to avoid solvent-induced cytotoxicity or other off-target effects.[2] Some sensitive cell lines may require even lower concentrations (e.g., ≤ 0.1%).

-

Vehicle Control: It is imperative to include a vehicle control in all experiments. This control should contain the same final concentration of DMSO as the test wells, allowing for the differentiation of compound-specific effects from solvent effects.

Troubleshooting Common Issues

| Problem | Potential Cause | Solution |

| Compound precipitates upon dilution in aqueous buffer. | The aqueous solubility of the compound is exceeded. | Perform serial dilutions in 100% DMSO to lower concentrations before the final dilution into the aqueous buffer. Ensure rapid and thorough mixing upon final dilution. |

| Inconsistent results between experiments. | Stock solution degradation or concentration inaccuracy. | Prepare fresh stock solutions. Validate the concentration and purity of the stock using the QC methods described above. Avoid repeated freeze-thaw cycles by using single-use aliquots. |

| High background or cell death in control wells. | The final DMSO concentration is too high. | Reduce the final DMSO concentration in the assay. Perform a DMSO tolerance test for your specific cell line to determine the maximum non-toxic concentration. |

Conclusion

The successful use of 4-phenoxy-N-(4-sulfamoylphenyl)benzamide in in vitro research hinges on the meticulous preparation of its stock solutions. By adhering to the protocols and principles outlined in this guide—from careful weighing and dissolution in high-quality DMSO to rigorous quality control and mindful application in assays—researchers can significantly enhance the reliability and reproducibility of their experimental data. This, in turn, provides a solid foundation for making informed decisions in the drug discovery and development process.

References

-

PubChem. (n.d.). N-(4-Sulfamoyl-phenyl)-benzamide. Retrieved from [Link]

-

Oxford Lab Fine Chem LLP. (n.d.). Material Safety Data Sheet: Benzamide. Retrieved from [Link]

Sources

Application Notes and Protocols for the Administration of 4-phenoxy-N-(4-sulfamoylphenyl)benzamide in Murine Cancer Models

Introduction: A Strategic Approach to In Vivo Evaluation

The intersection of the benzamide and sulfonamide scaffolds has yielded numerous compounds with significant therapeutic potential, particularly in oncology. Molecules within this chemical class have been reported to exhibit a range of anti-cancer activities, including the inhibition of key signaling pathways and enzymes crucial for tumor growth and survival[1][2]. 4-phenoxy-N-(4-sulfamoylphenyl)benzamide belongs to this promising group of compounds. Its structural features—a phenoxy group, a central benzamide core, and a sulfamoylphenyl moiety—suggest a potential for interaction with various biological targets implicated in cancer progression.

Given the novelty of this specific agent, a comprehensive and methodologically sound in vivo evaluation is paramount to understanding its therapeutic potential. The absence of established public data for this compound necessitates a foundational approach, beginning with fundamental preclinical characterization and leading to robust efficacy studies.

This document serves as a detailed guide for researchers, scientists, and drug development professionals. It provides not just a set of instructions, but a strategic framework for the administration and evaluation of 4-phenoxy-N-(4-sulfamoylphenyl)benzamide in murine cancer models. The protocols herein are designed to be self-validating, emphasizing preliminary characterization to ensure the scientific integrity and reproducibility of subsequent efficacy studies.

Compound Profile and Hypothesized Mechanism of Action

Chemical Structure:

Caption: Hypothesized mechanism of action via Carbonic Anhydrase IX inhibition.

Part 1: Foundational In Vivo Protocol Development

Prior to initiating efficacy studies, two foundational experiments are mandatory: Vehicle Selection and Maximum Tolerated Dose (MTD) Determination . These steps are critical for ensuring drug delivery, minimizing non-specific toxicity, and establishing a safe and effective dose range.

Protocol 1.1: Vehicle Selection and Formulation

Objective: To identify a well-tolerated vehicle that can solubilize or uniformly suspend 4-phenoxy-N-(4-sulfamoylphenyl)benzamide at the desired concentrations for dosing.

Rationale: The predicted poor aqueous solubility of the compound means that a simple saline or water vehicle is unlikely to be suitable. The choice of vehicle can significantly impact drug exposure and animal welfare. Some organic solvents, while effective at solubilization, can cause toxicity.[3] Therefore, a systematic screening of common, low-toxicity vehicles is required.

Materials:

-

4-phenoxy-N-(4-sulfamoylphenyl)benzamide

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Polyethylene glycol 400 (PEG-400)

-

Hydroxypropyl methylcellulose (HPMC)

-

Carboxymethylcellulose (CMC) sodium salt

-

Cremophor EL or Solutol HS-15

-

Sterile saline (0.9% NaCl)

-

Sterile water for injection

-

Vortex mixer, magnetic stirrer, and sonicator

-

Microcentrifuge tubes and sterile conical tubes

Procedure:

-

Target Concentration: Define a target stock concentration (e.g., 10 mg/mL or 20 mg/mL) that will allow for flexible dosing without requiring excessively large administration volumes (recommended max volume is 10 mL/kg for oral gavage).[4][5]

-

Vehicle Preparation: Prepare a panel of potential vehicles. The following are recommended starting points:

-

Vehicle A: 0.5% HPMC (w/v) in sterile water.

-

Vehicle B: 5% DMSO / 95% sterile saline (v/v).

-

Vehicle C: 10% DMSO / 40% PEG-400 / 50% sterile water (v/v/v).

-

Vehicle D: 10% Solutol HS-15 / 90% PEG 600 (v/v).[6]

-

-

Solubility/Suspension Test:

-

Accurately weigh the amount of compound needed to achieve the target concentration in 1 mL of each vehicle.

-

Add a small amount of the vehicle to the compound and triturate to create a paste.

-

Gradually add the remaining vehicle while vortexing.

-

If the compound does not dissolve, sonicate the mixture for 10-15 minutes.

-

Visually inspect each preparation for clarity (dissolved) or uniformity of suspension.

-

-

Stability Assessment:

-

Let the preparations stand at room temperature for 2-4 hours.

-

Observe for any precipitation or phase separation. A stable formulation should remain either a clear solution or a uniform suspension over this period.

-

-

Selection Criteria: Select the simplest vehicle that results in a clear solution or a fine, homogenous, and stable suspension. If multiple vehicles are successful, a small tolerability study in a few mice may be warranted before proceeding to the MTD study.

Data Presentation: Vehicle Screening Results

| Vehicle Composition | Target Conc. (mg/mL) | Visual Observation (Initial) | Observation (after 2h) | Selected (Y/N) |

| 0.5% HPMC in Water | 10 | Suspension | Stable Suspension | |

| 5% DMSO / 95% Saline | 10 | Clear Solution | Precipitation | |

| 10% DMSO / 40% PEG-400 / 50% Water | 10 | Clear Solution | Clear Solution | |

| 10% Solutol / 90% PEG 600 | 20 | Clear Solution | Clear Solution |

Protocol 1.2: Maximum Tolerated Dose (MTD) Study

Objective: To determine the highest dose of 4-phenoxy-N-(4-sulfamoylphenyl)benzamide that can be administered without causing unacceptable toxicity or mortality in mice.

Rationale: The MTD is essential for selecting dose levels for the efficacy study. Dosing above the MTD can lead to animal morbidity and confound the interpretation of anti-tumor activity. This study establishes the therapeutic window of the compound.

Materials:

-

Selected vehicle and formulated compound from Protocol 1.1.

-

Healthy, non-tumor-bearing mice of the same strain and sex as those planned for the efficacy study (e.g., BALB/c nude mice), typically 6-8 weeks old.

-

Dosing equipment (oral gavage needles or syringes for IP injection).

-

Scale for body weight measurement.

Procedure:

-

Animal Acclimation: Acclimate mice to the facility for at least one week prior to the study.[7]

-

Group Assignment: Randomly assign mice to dose groups (n=3-5 per group). Include a vehicle-only control group.

-

Dose Escalation:

-

Start with a low dose (e.g., 10 mg/kg) and escalate in subsequent groups (e.g., 20, 40, 80, 160 mg/kg). The dose escalation scheme can be adjusted based on observed toxicity.

-

Administer the compound daily for 5-7 consecutive days via the intended route of administration (e.g., oral gavage). This mimics a typical short-term dosing regimen.

-

-

Monitoring and Data Collection:

-

Body Weight: Measure and record the body weight of each mouse daily. A weight loss of >15-20% is a common sign of significant toxicity.

-

Clinical Observations: Observe the animals at least twice daily for any signs of toxicity, including but not limited to: changes in posture or gait, rough fur (piloerection), lethargy, labored breathing, or diarrhea.

-

Mortality: Record any deaths.

-

-

Defining the MTD: The MTD is defined as the highest dose that does not cause mortality or result in >20% body weight loss or other severe clinical signs of toxicity.

Part 2: Subcutaneous Xenograft Efficacy Study

This protocol outlines a standard subcutaneous xenograft model to evaluate the anti-tumor efficacy of 4-phenoxy-N-(4-sulfamoylphenyl)benzamide.

Caption: General experimental workflow for a subcutaneous xenograft study.

Protocol 2.1: Experimental Design

-

Animal Model: Immunocompromised mice (e.g., NU/J mice or SCID mice) are required to prevent rejection of human tumor xenografts.[7]

-

Cell Line: Select a human cancer cell line relevant to the therapeutic indication. Ensure the cell line has a reasonable growth rate in vivo.

-

Group Size: A minimum of 8-10 mice per group is recommended to achieve statistical power.

-

Treatment Groups:

-

Group 1: Vehicle Control

-

Group 2: 4-phenoxy-N-(4-sulfamoylphenyl)benzamide (Low Dose, e.g., MTD/2)

-

Group 3: 4-phenoxy-N-(4-sulfamoylphenyl)benzamide (High Dose, e.g., MTD)

-

(Optional) Group 4: Positive Control (an established therapeutic agent for the chosen cancer model).

-

Protocol 2.2: Step-by-Step Methodology

-

Tumor Cell Implantation:

-

Harvest cultured cancer cells during their exponential growth phase.

-

Resuspend the cells in sterile, serum-free medium or PBS, often mixed 1:1 with Matrigel to support initial tumor establishment.[7]

-

Inject the cell suspension (e.g., 2-5 x 10^6 cells in 100-200 µL) subcutaneously into the right flank of each mouse.

-

-

Tumor Growth and Randomization:

-

Allow tumors to grow until they reach a mean volume of approximately 100-150 mm³.

-

Once tumors are established, randomize the mice into the treatment groups to ensure an equal distribution of tumor sizes across all groups.

-

-

Dosing Preparation and Administration:

-

Prepare fresh dosing solutions/suspensions daily using the vehicle selected in Protocol 1.1.

-

Administer the compound and vehicle according to the assigned treatment group, typically once daily. Choose one of the following routes:

-

Oral Gavage: Use a proper-sized, ball-tipped gavage needle (18-20 gauge for adult mice).[8] Measure the needle from the tip of the mouse's nose to the last rib to avoid stomach perforation.[4] Insert the needle gently into the esophagus and administer the dose slowly.

-

Intraperitoneal (IP) Injection: Use a 25-27 gauge needle.[9] Restrain the mouse and tilt it slightly head-down. Insert the needle, bevel up, into the lower right abdominal quadrant at a 30-45 degree angle to avoid puncturing the cecum or bladder.[10] Aspirate briefly to ensure no fluid is drawn back before injecting.

-

-

-

Monitoring:

-

Tumor Measurements: Using digital calipers, measure the length (L) and width (W) of the tumors 2-3 times per week. Calculate tumor volume using the formula: Volume = (W² x L) / 2.[7]

-

Body Weight and Health: Record the body weight of each mouse at the same frequency as tumor measurements. Monitor for any signs of distress or toxicity.

-

-

Endpoint and Tissue Collection:

-

The study should be terminated when the tumors in the vehicle control group reach a pre-determined endpoint size (e.g., 1500-2000 mm³) or after a fixed duration (e.g., 21-28 days).

-

Individual mice should be euthanized if their tumors become ulcerated or if they exceed the individual tumor burden limit.

-

At the end of the study, euthanize all animals. Excise the tumors, weigh them, and process them for further analysis (e.g., flash-freeze for pharmacodynamic studies or fix in formalin for histology).

-

Protocol 2.3: Data Analysis and Interpretation

-

Tumor Growth Inhibition (TGI): TGI is a key measure of efficacy. It is calculated at the end of the study using the following formula: TGI (%) = [1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Control Group)] x 100

-

Data Presentation:

-

Plot the mean tumor volume (± SEM) for each group over time.

-

Plot the mean percent body weight change for each group over time to visualize treatment tolerability.

-

Use bar graphs to compare final tumor weights between groups.

-

-

Statistical Analysis: Use appropriate statistical tests (e.g., t-test or ANOVA) to determine if the differences between the treated groups and the vehicle control group are statistically significant.

References

-

Udhayasurian, R., et al. (2020). Synthesis and characterization of n-(4 sulfamoylphenyl) benzamide derivatives. Annals of Tropical Medicine and Public Health, 23(7). [Link]

-

Washington State University. (2021). Standard Operating Procedures for Oral Gavage in Mice and Rats. [Link]

-

Research Biomethods Training. Mouse Intraperitoneal (IP) administration. [Link]

-

Queen's University. (2022). Intraperitoneal Injection (Mice) - Standard Operating Procedure #2. [Link]

-

IACUC. Oral Gavage In Mice and Rats. [Link]

-

Virginia Tech. (2017). SOP: Mouse Intraperitoneal Injection. [Link]

-

Flinders University. (2016). Safe Work Method Statement: Oral Gavaging in mice. [Link]

-

Animal Care, University of British Columbia. (2014). Intraperitoneal (IP) Injection in Rats and Mice SOP. [Link]

-

Hameed, A. D., et al. (2021). Synthesis and Biological Activity of New Sulfonamide Derivatives. International Journal of Drug Delivery Technology, 11(4), 1394-1398. [Link]

-

Al-Zahrani, A. A., et al. (2025). Novel N-(3-(1-(4-sulfamoylphenyl)triazol-4-yl)phenyl)benzamide Derivatives as Potent Carbonic Anhydrase Inhibitors with Broad-Spectrum Anticancer Activity. Journal of Medicinal Chemistry. [Link]

-

Virginia Tech. (2017). SOP: Mouse Oral Gavage. [Link]

-

Akili, S., et al. The mechanism of synthesis of N-{[4 (benzoylamino)phenyl]sulfonyl} benzamide (1c). ResearchGate. [Link]

-

de Freitas, R. L., et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation. EC Pharmacology and Toxicology. [Link]

-

Gopukumar S T. (2020). Synthesis and characterization of n-(4 sulfamoylphenyl) benzamide derivatives. ResearchGate. [Link]

-

Jado, A. M., et al. (2020). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. RSC Advances. [Link]

- Google Patents. (2003). JP2003500368A - Emulsion vehicle for poorly soluble drugs.

-

Wang, Y., et al. (2022). Discovery of N-(4-(Benzyloxy)-phenyl)-sulfonamide Derivatives as Novel Antagonists of the Human Androgen Receptor Targeting the Activation Function 2. Journal of Medicinal Chemistry. [Link]

-

Lefranc, F., et al. (2018). Vehicle development, pharmacokinetics and toxicity of the anti-invasive agent 4-fluoro-3',4',5'-trimethoxychalcone in rodents. PLOS ONE. [Link]

-

El-Sayed, M. A. A., et al. (2025). Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. MDPI. [Link]

Sources

- 1. (PDF) Synthesis and characterization of n-(4 sulfamoylphenyl) benzamide derivatives [academia.edu]

- 2. impactfactor.org [impactfactor.org]

- 3. journals.library.ualberta.ca [journals.library.ualberta.ca]

- 4. iacuc.wsu.edu [iacuc.wsu.edu]

- 5. staff.flinders.edu.au [staff.flinders.edu.au]

- 6. Vehicle development, pharmacokinetics and toxicity of the anti-invasive agent 4-fluoro-3’,4’,5’-trimethoxychalcone in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 9. queensu.ca [queensu.ca]

- 10. animalcare.ubc.ca [animalcare.ubc.ca]

Application Notes and Protocols for the Characterization of 4-phenoxy-N-(4-sulfamoylphenyl)benzamide in Progesterone Receptor Pathway Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unraveling Progesterone Receptor Signaling with Novel Modulators

The progesterone receptor (PR), a member of the nuclear receptor superfamily, is a critical mediator of progesterone signaling, playing a central role in reproductive health and the pathology of diseases such as breast cancer, endometriosis, and uterine fibroids.[1][2][3] Upon binding its cognate hormone, progesterone, the PR undergoes conformational changes, dimerizes, and translocates to the nucleus where it acts as a ligand-dependent transcription factor, regulating the expression of target genes.[4][5] This classical genomic pathway is complemented by rapid, non-genomic signaling cascades initiated at the cell membrane, which can modulate cellular responses and crosstalk with other signaling pathways.[4][6][7]

The development of synthetic PR modulators, including antagonists and selective progesterone receptor modulators (SPRMs), has been instrumental in both clinical applications and in dissecting the nuances of PR biology.[1][8][9][10] While steroidal modulators like mifepristone are well-characterized, there is a growing interest in non-steroidal scaffolds to achieve better selectivity and novel pharmacological profiles.[3][11] Compounds based on a benzenesulfonamide or benzamide framework, such as 4-phenoxy-N-(4-sulfamoylphenyl)benzamide, represent a class of molecules with potential for development as novel PR modulators.[3][11][12][13]

This guide provides a comprehensive framework and detailed protocols for researchers to characterize the activity of novel compounds, using 4-phenoxy-N-(4-sulfamoylphenyl)benzamide as a representative example, on the progesterone receptor signaling pathway. The following sections will detail its mechanism of action and provide step-by-step experimental procedures to assess its potential as a PR antagonist.

Visualizing the Progesterone Receptor Signaling Pathway

The progesterone receptor mediates its effects through both genomic and non-genomic pathways, which can be investigated to understand the impact of novel modulators.

Caption: A stepwise experimental workflow for the functional and mechanistic characterization of a novel PR modulator.

Protocol 1: PR Transcriptional Activity using a Luciferase Reporter Assay

This assay provides a quantitative measure of the ability of a compound to either activate (agonist) or inhibit (antagonist) the transcriptional activity of the PR. [5][14][15]It relies on cells engineered to express PR and a luciferase reporter gene under the control of a PR-responsive promoter. [5]

Principle

In the presence of a PR agonist like progesterone, the activated PR binds to Progesterone Response Elements (PREs) in the reporter construct, driving the expression of luciferase. An antagonist will compete with the agonist, leading to a dose-dependent decrease in luciferase activity.

Materials

-

PR-positive human breast cancer cell line (e.g., T47D or MCF7). [16][17]* PRE-Luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization).

-

Transient transfection reagent.

-

Cell culture medium (e.g., phenol red-free DMEM/F12) with charcoal-stripped fetal bovine serum (CS-FBS) to reduce background hormonal effects.

-

Progesterone (agonist control).

-

4-phenoxy-N-(4-sulfamoylphenyl)benzamide (test compound).

-

96-well white, clear-bottom assay plates.

-

Dual-luciferase reporter assay system.

-

Luminometer.

Step-by-Step Methodology

-

Cell Seeding: Seed T47D cells in a 96-well plate at a density of 1-2 x 10⁴ cells per well in phenol red-free medium supplemented with 5% CS-FBS. Allow cells to attach overnight.

-

Transfection: Co-transfect cells with the PRE-luciferase reporter plasmid and the normalization control plasmid using a suitable transfection reagent according to the manufacturer's protocol. Incubate for 24 hours.

-

Compound Preparation: Prepare a 10 mM stock solution of 4-phenoxy-N-(4-sulfamoylphenyl)benzamide in DMSO. Create a serial dilution in phenol red-free medium to achieve final assay concentrations (e.g., 1 nM to 10 µM). Also prepare a progesterone solution (e.g., 10 nM final concentration).

-

Treatment:

-

Antagonist Mode: Add the serially diluted test compound to the wells. After 30 minutes, add the progesterone solution (agonist) to all wells except the vehicle control.

-

Agonist Mode (Control): To separate wells, add only the serially diluted test compound to determine if it has any intrinsic agonist activity.

-

Include vehicle (DMSO) and progesterone-only controls.

-

-

Incubation: Incubate the plate for 18-24 hours at 37°C in a CO₂ incubator.

-

Lysis and Luminescence Reading:

-

Remove the medium and lyse the cells using the passive lysis buffer from the dual-luciferase kit.

-

Measure firefly luciferase activity, followed by Renilla luciferase activity, using a luminometer according to the kit's instructions.

-

-

Data Analysis:

-

Normalize the firefly luciferase readings to the Renilla luciferase readings for each well.

-

For antagonist mode, plot the normalized luciferase activity against the log concentration of the test compound. Calculate the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the progesterone-induced activity.

-

Data Interpretation

| Treatment Condition | Expected Outcome for a Pure Antagonist |

| Vehicle Control | Basal luciferase activity |

| Progesterone (10 nM) | High luciferase activity (100% activation) |

| Test Compound Alone | Basal luciferase activity (no agonism) |

| Test Compound + Progesterone | Dose-dependent decrease in luciferase activity |

Protocol 2: Analysis of Endogenous PR Target Gene Expression by RT-qPCR

To validate the findings from the reporter assay, it is crucial to assess the effect of the compound on the expression of known endogenous PR target genes. [16]Real-time quantitative PCR (RT-qPCR) is a sensitive method for this purpose. [18][19]

Principle

This protocol measures changes in mRNA levels of PR-regulated genes (e.g., FKBP5, WNT4, RANKL) in response to treatment with progesterone and the test compound. [16][20]An effective antagonist will suppress the progesterone-induced upregulation of these genes.

Materials

-

T47D or MCF7 cells.

-

6-well plates.

-

Phenol red-free medium with CS-FBS.

-

Progesterone and 4-phenoxy-N-(4-sulfamoylphenyl)benzamide.

-

RNA extraction kit.

-

Reverse transcription kit (cDNA synthesis).

-

SYBR Green or TaqMan-based qPCR master mix.

-

Primers for target genes (FKBP5, WNT4) and a housekeeping gene (GAPDH, ACTB). [18]* Real-time PCR system.

Step-by-Step Methodology

-

Cell Culture and Treatment: Seed T47D cells in 6-well plates and grow until ~70-80% confluent. Starve cells in phenol red-free medium with CS-FBS for 24 hours.

-

Treatment: Treat cells with:

-

Vehicle (DMSO).

-

Progesterone (e.g., 10 nM).

-

4-phenoxy-N-(4-sulfamoylphenyl)benzamide (at its IC₅₀ concentration determined from the luciferase assay).

-

A combination of progesterone and the test compound.

-

-

Incubation: Incubate for 6-24 hours.

-

RNA Extraction: Isolate total RNA from the cells using a commercial kit, following the manufacturer's protocol. Assess RNA quality and quantity.

-

cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

-

qPCR:

-

Set up qPCR reactions in triplicate for each target gene and the housekeeping gene.

-

Perform the qPCR using a standard thermal cycling protocol.

-

-

Data Analysis:

-

Calculate the cycle threshold (Ct) values.

-

Normalize the Ct values of the target genes to the housekeeping gene (ΔCt).

-

Calculate the fold change in gene expression relative to the vehicle control using the ΔΔCt method. [19]

-

Protocol 3: Western Blot Analysis of PR and Downstream Proteins

Western blotting is used to confirm that changes in gene expression translate to changes at the protein level. It can also be used to assess the phosphorylation status of PR, which is a key indicator of its activation state. [21][22]

Principle

This technique separates proteins by size using gel electrophoresis, transfers them to a membrane, and detects specific proteins using antibodies. An antagonist should reduce the progesterone-induced expression of PR-target proteins and may alter PR phosphorylation.

Materials

-

T47D or MCF7 cells.

-

RIPA lysis buffer with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels and electrophoresis apparatus.

-

PVDF or nitrocellulose membrane.

-

Transfer apparatus.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies: Anti-PR (detects both A and B isoforms), [23][24]Anti-Phospho-PR (e.g., Ser294, Ser345), [21][22]Anti-FKBP5, and Anti-GAPDH or β-Actin (loading control).

-

HRP-conjugated secondary antibody.

-

Enhanced chemiluminescence (ECL) substrate.

-

Imaging system.

Step-by-Step Methodology

-

Cell Culture and Treatment: Follow the same treatment conditions as described in the RT-qPCR protocol (Protocol 2), typically with a longer incubation time (24-48 hours) for protein expression changes.

-

Protein Extraction: Lyse cells in ice-cold RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel. Run the gel to separate proteins by molecular weight.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking and Antibody Incubation:

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-PR, 1:1000 dilution) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Wash the membrane again, apply the ECL substrate, and visualize the protein bands using an imaging system.

-

Stripping and Re-probing: If necessary, strip the membrane and re-probe with another primary antibody (e.g., for the loading control).

Protocol 4: Co-immunoprecipitation (Co-IP) to Study PR-Coregulator Interactions

Principle

PR-mediated transcription is dependent on the recruitment of co-activator or co-repressor proteins. Co-IP is a powerful technique to investigate how a novel compound affects the formation of these crucial protein complexes. [25][26][27]An antagonist is expected to disrupt the interaction between PR and its co-activators.

Materials

-

T47D or MCF7 cells.

-

Non-denaturing lysis buffer (e.g., Triton-based).

-

Anti-PR antibody for immunoprecipitation. [28]* Control IgG antibody (from the same species as the IP antibody).

-

Protein A/G magnetic beads.

-

Antibodies for Western blotting (e.g., anti-SRC-1, a known PR co-activator).

Step-by-Step Methodology

-

Cell Culture and Treatment: Treat cells as described previously to induce (progesterone) or inhibit (progesterone + test compound) PR activity.

-

Cell Lysis: Lyse cells in a non-denaturing buffer to preserve protein-protein interactions.

-

Pre-clearing: Incubate the cell lysate with Protein A/G beads to reduce non-specific binding.

-

Immunoprecipitation:

-

Incubate the pre-cleared lysate with the anti-PR antibody or control IgG overnight at 4°C with gentle rotation.

-

Add Protein A/G beads to capture the antibody-protein complexes.

-

-

Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blot Analysis: Analyze the immunoprecipitated samples by Western blot using an antibody against a known PR co-activator (e.g., SRC-1). The input lysate should also be run as a positive control.

Interpreting the Results

-

A band for the co-activator in the lane corresponding to the progesterone-treated, PR-immunoprecipitated sample confirms their interaction.

-

A significant reduction or absence of this band in the sample co-treated with 4-phenoxy-N-(4-sulfamoylphenyl)benzamide would indicate that the compound disrupts the PR-co-activator complex, providing a mechanistic basis for its antagonistic activity.

References

- Human PGR Reporter Assay Kit - Indigo Biosciences. (n.d.).

-

Olive, D. L. (2002). Role of progesterone antagonists and new selective progesterone receptor modulators in reproductive health. Obstetrical & Gynecological Survey, 57(11), Supplement 4, S1-S4. Retrieved from [Link]

-

Daniel, A. R., & Lange, C. A. (2016). Progesterone Receptor Signaling Mechanisms. Vitamins and Hormones, 102, 1-43. Retrieved from [Link]

-

Spitz, I. M. (2003). Progesterone antagonists and progesterone receptor modulators. Expert Opinion on Investigational Drugs, 12(10), 1693-1706. Retrieved from [Link]

-

Hamar, M. C., & Levin, E. R. (2022). Membrane-Initiated Estrogen, Androgen, and Progesterone Receptor Signaling in Health and Disease. Endocrine Reviews, 43(4), 691-722. Retrieved from [Link]

-

Mani, S. K. (2014). Progesterone Signaling Mechanisms in Brain and Behavior. Frontiers in Neuroscience, 8, 7. Retrieved from [Link]

-

Lange, C. A., & Hagan, C. R. (2009). Signaling inputs to progesterone receptor gene regulation and promoter selectivity. Journal of Steroid Biochemistry and Molecular Biology, 114(3-5), 140-149. Retrieved from [Link]

-

Indigo Biosciences. (n.d.). Human Progesterone Receptor. Retrieved from [Link]

-

News-Medical. (2024). What are PR antagonists and how do they work? Retrieved from [Link]

-

Spitz, I. M. (2020). Clinical Applications of Progesterone Receptor Antagonists and Selective Progesterone Receptor Modulators. ResearchGate. Retrieved from [Link]

-

ResearchGate. (n.d.). Progesterone receptors and signaling pathways in normal mammary gland... [Diagram]. Retrieved from [Link]

-

Chabbert-Buffet, N., Meduri, G., Bouchard, P., & Spitz, I. M. (2005). Selective progesterone receptor modulators and progesterone antagonists: mechanisms of action and clinical applications. Human Reproduction Update, 11(3), 293-307. Retrieved from [Link]

-

Kjelbye, M., et al. (2020). Data on RT-qPCR assay of nuclear progesterone receptors (nPR), membrane progesterone receptors (mPR) and progesterone receptor membrane components (PGRMC) from human uterine endometrial tissue and cancer cells of the Uterine Cervix. Data in Brief, 31, 105809. Retrieved from [Link]

-

Kagechika, H., et al. (2016). Development of N-(4-Phenoxyphenyl)benzenesulfonamide Derivatives as Novel Nonsteroidal Progesterone Receptor Antagonists. ACS Medicinal Chemistry Letters, 7(12), 1028-1033. Retrieved from [Link]

-

ResearchGate. (n.d.). RT‐QPCR analysis of progesterone receptor (PGR) as well as PR‐target gene FKBP5. [Diagram]. Retrieved from [Link]

-

Kagechika, H., et al. (2016). Development of N-(4-Phenoxyphenyl)benzenesulfonamide Derivatives as Novel Nonsteroidal Progesterone Receptor Antagonists. ACS Medicinal Chemistry Letters, 7(12), 1028-1033. Retrieved from [Link]

-

Yang, S., et al. (2022). Utilizing an Endogenous Progesterone Receptor Reporter Gene for Drug Screening and Mechanistic Study in Endometrial Cancer. International Journal of Molecular Sciences, 23(19), 11846. Retrieved from [Link]

-

van der Wijst, M. G. P., et al. (2023). A molecular toolbox to study progesterone receptor signaling. Journal of Mammary Gland Biology and Neoplasia, 28(1), 13. Retrieved from [Link]

-

ResearchGate. (n.d.). Western blot analysis of progesterone receptors. [Diagram]. Retrieved from [Link]

-

Rubel, C. A., et al. (2012). Research Resource: Genome-Wide Profiling of Progesterone Receptor Binding in the Mouse Uterus. Molecular Endocrinology, 26(8), 1428-1442. Retrieved from [Link]

-

ResearchGate. (n.d.). RT-qPCR analysis of progesterone receptor mRNA expression. [Diagram]. Retrieved from [Link]

-

Vares, G., et al. (2019). glucocorticoid receptor interferes with progesterone receptor-dependent genomic regulation in breast cancer cells. Nucleic Acids Research, 47(18), 9572-9586. Retrieved from [Link]

- George, S. R., & O'Dowd, B. F. (Eds.). (2005). Co-immunoprecipitation as a strategy to evaluate receptor-receptor or receptor-protein interactions. In G Protein-Coupled Receptor-Protein Interactions. John Wiley & Sons, Inc.

-

Im, E., & Chen, H. (2018). Exploring Protein–Protein Interaction in the Study of Hormone-Dependent Cancers. International Journal of Molecular Sciences, 19(10), 3139. Retrieved from [Link]

-

ResearchGate. (n.d.). Immunoprecipitation (IP) of a rotifer progesterone receptor (PR). [Diagram]. Retrieved from [Link]

-

Obr, A., & Camacho-Arroyo, I. (2021). What Do We Know about Classical and Non-Classical Progesterone Receptors in the Human Female Reproductive Tract? A Review. International Journal of Molecular Sciences, 22(20), 11209. Retrieved from [Link]

-

ResearchGate. (2012). Which antibodies can I use to detect estrogen and progesterone receptors? [Forum discussion]. Retrieved from [Link]

-

Kagechika, H., et al. (2020). Structural development of N-(4-phenoxyphenyl)benzamide derivatives as novel SPAK inhibitors blocking WNK kinase signaling. Bioorganic & Medicinal Chemistry Letters, 30(17), 127408. Retrieved from [Link]

-

Antibodies.com. (2024). Co-immunoprecipitation (Co-IP): The Complete Guide. Retrieved from [Link]

-

Cheon, Y. P., et al. (2002). Genomic Approach to Identify Novel Progesterone Receptor Regulated Pathways in the Uterus during Implantation. Molecular Endocrinology, 16(12), 2853-2871. Retrieved from [Link]

- Google Patents. (2020). US10745392B2 - Benzenesulfonamide compounds and their use as therapeutic agents.

- Udhayasurian, R., et al. (2020). Synthesis and characterization of n-(4 sulfamoylphenyl) benzamide derivatives. International Journal of Research in Pharmaceutical Sciences, 11(SPL3), 1152-1158.

-

Udhayasurian, R., et al. (2020). (PDF) Synthesis and characterization of n-(4 sulfamoylphenyl) benzamide derivatives. ResearchGate. Retrieved from [Link]

-

Li, Y., et al. (2013). Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. Molecules, 18(3), 3503-3516. Retrieved from [Link]

-

Meyer, M. R., et al. (2023). Progesterone exerts a neuroprotective action in a Parkinson's disease human cell model through membrane progesterone receptor α (mPRα/PAQR7). Frontiers in Cellular Neuroscience, 17, 1133619. Retrieved from [Link]

-

Fensome, A., et al. (2012). Novel progesterone receptor modulators: 4-aryl-phenylsulfonamides. Bioorganic & Medicinal Chemistry Letters, 22(23), 7232-7236. Retrieved from [Link]

Sources

- 1. Role of progesterone antagonists and new selective progesterone receptor modulators in reproductive health - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Progesterone Receptor Signaling Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development of N-(4-Phenoxyphenyl)benzenesulfonamide Derivatives as Novel Nonsteroidal Progesterone Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Progesterone Signaling Mechanisms in Brain and Behavior [frontiersin.org]

- 5. indigobiosciences.com [indigobiosciences.com]

- 6. academic.oup.com [academic.oup.com]

- 7. researchgate.net [researchgate.net]

- 8. Progesterone antagonists and progesterone receptor modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. What are PR antagonists and how do they work? [synapse.patsnap.com]

- 10. researchgate.net [researchgate.net]

- 11. Development of N-(4-Phenoxyphenyl)benzenesulfonamide Derivatives as Novel Nonsteroidal Progesterone Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Structural development of N-(4-phenoxyphenyl)benzamide derivatives as novel SPAK inhibitors blocking WNK kinase signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Novel progesterone receptor modulators: 4-aryl-phenylsulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. indigobiosciences.com [indigobiosciences.com]

- 15. Indigo Biosciences Human Progesterone Receptor (PGR, NR3C3) All-inclusive | Fisher Scientific [fishersci.com]

- 16. A molecular toolbox to study progesterone receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Data on RT-qPCR assay of nuclear progesterone receptors (nPR), membrane progesterone receptors (mPR) and progesterone receptor membrane components (PGRMC) from human uterine endometrial tissue and cancer cells of the Uterine Cervix - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. Signaling inputs to progesterone receptor gene regulation and promoter selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Progesterone Receptor Signaling Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]

- 23. Progesterone Receptor Monoclonal Antibody (PR-AT 4.14) | Invitrogen (MA1-410) [thermofisher.com]

- 24. mdpi.com [mdpi.com]

- 25. med.emory.edu [med.emory.edu]

- 26. mdpi.com [mdpi.com]

- 27. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]

- 28. academic.oup.com [academic.oup.com]

Application Note: Bioanalytical Quantification of 4-phenoxy-N-(4-sulfamoylphenyl)benzamide in Plasma via LC-MS/MS

Introduction & Analyte Characterization

This protocol details the method development and validation strategy for the quantification of 4-phenoxy-N-(4-sulfamoylphenyl)benzamide (referred to herein as PSP-Benzamide ) in plasma.

PSP-Benzamide is a synthetic small molecule characterized by a "Janus-faced" polarity: it possesses a lipophilic 4-phenoxybenzamide tail and a polar, hydrophilic 4-sulfamoylphenyl headgroup. This structural duality presents specific bioanalytical challenges, particularly regarding recovery and matrix effects. This compound class is frequently investigated for Carbonic Anhydrase (CA) inhibition and anti-inflammatory pathways.

Physicochemical Profile

Understanding the molecule is the first step to successful quantification.

| Property | Value (Approx.) | Bioanalytical Implication |

| Formula | C₁₉H₁₆N₂O₄S | Precursor ion calculation. |

| MW | 368.41 g/mol | [M+H]⁺ = 369.1 ; [M-H]⁻ = 367.1 |

| LogP | ~3.2 | High plasma protein binding (>90%); requires disruption. |

| pKa | ~10.1 (Sulfonamide) | Acidic moiety. Ionizes at high pH; neutral at acidic pH. |

| Solubility | Low in water; High in DMSO/MeOH | Stock solutions must be prepared in DMSO or MeOH. |

Experimental Strategy & Workflow

To achieve high sensitivity (LLOQ < 1.0 ng/mL) and minimize phospholipid suppression, Supported Liquid Extraction (SLE) is the recommended sample preparation technique over simple Protein Precipitation (PPT). SLE provides the cleanliness of Liquid-Liquid Extraction (LLE) with the automation potential of solid-phase formats.

Workflow Diagram (Graphviz)

Caption: Step-by-step Supported Liquid Extraction (SLE) workflow optimized for lipophilic sulfonamides.

Detailed Protocol

Reagents & Materials

-

Analyte: PSP-Benzamide (>98% purity).

-

Internal Standard (IS): PSP-Benzamide-d4 (or structural analog Sulfamethoxazole if stable label is unavailable).

-

Matrix: Drug-free K2EDTA Human Plasma.

-

Extraction Solvent: Methyl tert-butyl ether (MTBE) (HPLC Grade).

-

SLE Plate: Biotage Isolute SLE+ 200 or equivalent diatomaceous earth plates.

Sample Preparation Procedure

-

Thawing: Thaw plasma samples at room temperature and vortex for 10 seconds.

-

Aliquot: Transfer 50 µL of plasma into a 96-well deep-well plate.

-

IS Addition: Add 10 µL of Internal Standard working solution (500 ng/mL in 50% MeOH). Vortex gently.

-

Pre-treatment: Add 50 µL of 0.1% Formic Acid (aq).

-

Scientific Rationale: Acidification neutralizes the sulfonamide group (keeping it uncharged), improving its partitioning into the organic phase during extraction.

-

-

Loading: Load the total volume (~110 µL) onto the SLE+ plate. Apply gentle vacuum/pressure to initiate loading, then wait 5 minutes .

-

Critical Step: The wait time allows the aqueous phase to fully absorb into the diatomaceous earth matrix.

-

-

Elution: Apply 600 µL of MTBE . Allow to flow by gravity for 5 minutes, then apply low vacuum. Repeat with a second 600 µL aliquot.

-

Why MTBE? MTBE is highly selective for the lipophilic phenoxy-benzamide core while leaving polar plasma salts and phospholipids behind.

-

-

Evaporation: Evaporate the organic eluate to dryness under Nitrogen at 40°C.

-

Reconstitution: Reconstitute in 100 µL of Mobile Phase (50:50 0.1% Formic Acid in Water : Acetonitrile). Vortex for 5 minutes.

LC-MS/MS Instrumentation & Conditions

Chromatographic Conditions (LC)

-

System: UHPLC (e.g., Waters Acquity or Agilent 1290).

-

Column: Phenomenex Kinetex C18 (50 x 2.1 mm, 1.7 µm) or Waters BEH C18.

-

Column Temp: 40°C.

-

Flow Rate: 0.5 mL/min.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Gradient Table:

| Time (min) | %A | %B | Curve |

|---|---|---|---|

| 0.00 | 90 | 10 | Initial |

| 0.50 | 90 | 10 | Hold |

| 2.50 | 5 | 95 | Linear Ramp |

| 3.50 | 5 | 95 | Wash |

| 3.60 | 90 | 10 | Re-equilibrate |

| 5.00 | 90 | 10 | End |

Mass Spectrometry Conditions (MS/MS)

-

Source: Electrospray Ionization (ESI)

-

Polarity: Positive (+)

-

Note: While sulfonamides ionize in negative mode, the benzamide core and the overall molecule often show superior signal-to-noise ratios in Positive mode using [M+H]+ due to better compatibility with acidic mobile phases.

-

-

MRM Transitions:

| Analyte | Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Origin of Fragment |

| PSP-Benzamide | 369.1 | 197.1 | 25 | 4-phenoxybenzoyl cation (Amide cleavage) |

| PSP-Benzamide (Qual) | 369.1 | 172.0 | 30 | Sulfanilamide moiety |

| Internal Standard | 373.1 | 201.1 | 25 | Deuterated fragment |

Method Validation Criteria (FDA/EMA M10)

This method must be validated according to the ICH M10 Bioanalytical Method Validation guidelines [1].

Linearity & Sensitivity

-

Range: 1.0 ng/mL (LLOQ) to 1000 ng/mL (ULOQ).

-

Regression: Linear 1/x² weighting.

-

Acceptance: r² > 0.99; Back-calculated concentrations within ±15% (±20% for LLOQ).

Precision & Accuracy

-

Intra-run & Inter-run: Perform 5 replicates at LLOQ, Low QC, Mid QC, and High QC.

-

Criteria: CV% and Bias must be within ±15% (±20% at LLOQ).

Matrix Effect & Recovery

-

Matrix Factor (MF): Compare peak area of post-extraction spiked blank plasma vs. neat solution.

-

Target: MF between 0.85 and 1.15 (indicates minimal suppression).

-

-

Recovery: Compare pre-extraction spiked plasma vs. post-extraction spiked samples.

-

Target: >70% recovery is ideal for SLE.

-

Stability

-

Bench-top: 4 hours at Room Temp (assess sulfonamide hydrolysis risk).

-

Freeze-Thaw: 3 cycles at -80°C.

-

Autosampler: 24 hours at 10°C.

Troubleshooting & Scientific Rationale

Common Issue: Phospholipid Carryover

If late-eluting peaks appear in subsequent blanks, phospholipids are accumulating on the column.

-

Solution: The phenoxy group makes PSP-Benzamide lipophilic, requiring high %B for elution. Ensure the "Wash" step (95% B) is held for at least 1 minute.

-

Monitoring: Monitor m/z 184 (Phosphatidylcholine headgroup) in a separate channel during development to verify phospholipid removal.

Common Issue: Non-Linearity at High Concentrations

-

Cause: ESI saturation due to the high surface activity of the sulfonamide group.

-

Solution: Use a stable isotope labeled IS (SIL-IS). The SIL-IS compensates for ionization saturation effects better than a structural analog.

Structural Pathway Diagram (Fragment Logic)

Caption: MS/MS fragmentation logic for PSP-Benzamide in Positive ESI mode.

References

-

US Food and Drug Administration (FDA). M10 Bioanalytical Method Validation and Study Sample Analysis.[1][2] Guidance for Industry.[2][3] (2022).[4][5] Available at: [Link]

-

European Medicines Agency (EMA). ICH guideline M10 on bioanalytical method validation. (2022). Available at: [Link]

-

Supuran, C. T. Carbonic anhydrase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(12), 3467-3474. (2010).[5] (Context for sulfonamide-benzamide pharmacophore analysis).

- Chambers, E., et al.Systematic development of a supported liquid extraction method for the determination of basic drugs in plasma. Journal of Chromatography B, 879(19), 1623-1632. (2011). (Basis for SLE protocol selection).

Sources

- 1. fda.gov [fda.gov]

- 2. Federal Register :: M10 Bioanalytical Method Validation and Study Sample Analysis; International Council for Harmonisation; Guidance for Industry; Availability [federalregister.gov]

- 3. labs.iqvia.com [labs.iqvia.com]

- 4. 4-sulfamoyl-N-(2-(4-sulfamoylphenyl)ethyl)benzamide | C15H17N3O5S2 | CID 10385283 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Validation and application of an LC-MS/MS method for quantitation of three fatty acid ethanolamides as biomarkers for fatty acid hydrolase inhibition in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

A Multi-tiered Protocol for Assessing the Anti-inflammatory Effects of 4-phenoxy-N-(4-sulfamoylphenyl)benzamide

An Application Guide:

Abstract: This document provides a comprehensive, multi-layered framework for the pre-clinical evaluation of the novel compound 4-phenoxy-N-(4-sulfamoylphenyl)benzamide for its potential anti-inflammatory properties. The protocols herein are designed for researchers, scientists, and drug development professionals, offering a validated workflow from initial in vitro screening and mechanistic elucidation to in vivo proof-of-concept. The experimental design emphasizes a causality-driven approach, ensuring that each step provides robust, interpretable data to build a comprehensive pharmacological profile of the compound. We detail methodologies for assessing cytotoxicity, inhibition of key inflammatory mediators (NO, TNF-α, IL-6), modulation of the cyclooxygenase (COX) enzymes, and impact on the pivotal NF-κB signaling pathway, culminating in a well-established acute model of in vivo inflammation.

Introduction: The Rationale for Investigation

Inflammation is a fundamental biological response to harmful stimuli, but its dysregulation is a hallmark of numerous chronic diseases, including arthritis, inflammatory bowel disease, and atherosclerosis.[1] The search for novel, effective, and safe anti-inflammatory agents is a cornerstone of pharmaceutical research.

The compound 4-phenoxy-N-(4-sulfamoylphenyl)benzamide possesses structural motifs, notably the sulfonamide group, that are present in several established anti-inflammatory drugs, such as the selective COX-2 inhibitor Celecoxib. This structural alert provides a strong rationale for its investigation as a potential anti-inflammatory agent. This guide outlines a systematic approach to rigorously characterize its biological activity.